molecular formula C20H19NO3 B11411673 6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11411673
M. Wt: 321.4 g/mol
InChI Key: KHDIQQYZDPKQAH-UHFFFAOYSA-N
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Description

6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with an ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene derivative with an appropriate amine, such as 4-ethylphenylamine, under conditions that facilitate amide bond formation. This often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of 6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxylic acid.

    Reduction: Formation of 6-ethyl-N-(4-ethylphenyl)-4-hydroxy-4H-chromene-2-carboxamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential anti-inflammatory and antioxidant properties. Chromene derivatives have shown promise in modulating biological pathways involved in inflammation and oxidative stress.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. It is explored for its potential as an anticancer agent, given the known activities of chromene derivatives in inhibiting cancer cell proliferation.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes, due to the chromene core’s ability to absorb and emit light.

Mechanism of Action

The mechanism by which 6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with various molecular targets. The chromene core can interact with enzymes and receptors involved in oxidative stress and inflammation pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    4H-chromen-4-one: The parent compound of chromenes, known for its basic structure and biological activities.

    6-methyl-4H-chromen-4-one: A methylated derivative with similar properties but different reactivity.

    N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide: A closely related compound lacking the ethyl group at the 6-position.

Uniqueness

6-ethyl-N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both ethyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can affect the compound’s ability to interact with biological targets, potentially enhancing its therapeutic potential compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

6-ethyl-N-(4-ethylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-3-13-5-8-15(9-6-13)21-20(23)19-12-17(22)16-11-14(4-2)7-10-18(16)24-19/h5-12H,3-4H2,1-2H3,(H,21,23)

InChI Key

KHDIQQYZDPKQAH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)CC

Origin of Product

United States

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